去硫生物素 N-羟基琥珀酰亚胺酯

描述

Desthiobiotin N-Hydroxysuccinimidyl Ester is a highly valued reagent commonly employed in the biomedicine sector for the purpose of labeling nucleic acids and proteins through primary amine groups . This reagent finds wide usage in the proteomics space primarily for the tasks of detection and purification of proteins .

Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are produced from a portion of the carboxyl groups of the carboxymethyldextran matrix on a gold SPR chip surface via reaction with N-hydroxysuccinimide and N-ethyl-N′-(dimethylaminopropyl)carbodiimide hydrochloride in water .

Molecular Structure Analysis

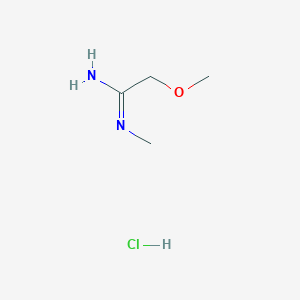

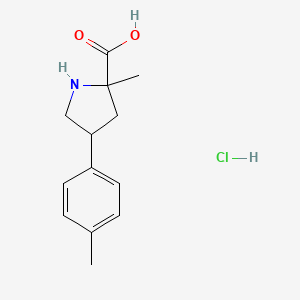

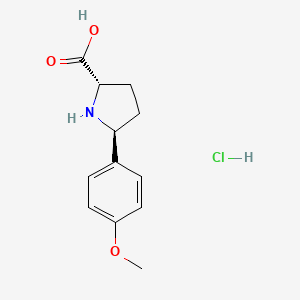

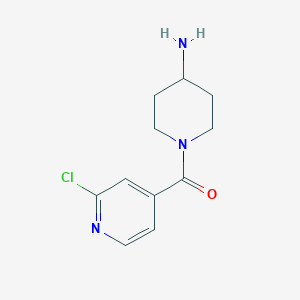

The molecular formula of Desthiobiotin N-Hydroxysuccinimidyl Ester is C14H21N3O5 . The molecular weight is 311.33g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate .

Chemical Reactions Analysis

N-Hydroxysulfosuccinimide (NHS) esters of biotin are the most popular type of biotinylation reagent. NHS-activated biotins react efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .

Physical And Chemical Properties Analysis

The molecular weight of Desthiobiotin N-Hydroxysuccinimidyl Ester is 311.33 g/mol . The XLogP3-AA is 0.2 . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The rotatable bond count is 8 . The exact mass is 311.14812078 g/mol . The monoisotopic mass is 311.14812078 g/mol . The topological polar surface area is 105 Ų .

科学研究应用

蛋白质研究中的交联

去硫生物素 N-羟基琥珀酰亚胺酯尤其用于蛋白质研究中的交联。Staros (1982) 强调了它在合成 N-羟基磺基琥珀酰亚胺(一种活性酯的亲水性配体)中的应用,有助于形成有效的蛋白质交联剂,如 3,3'-二硫代双(磺基琥珀酰基丙酸酯),它可以在温和的条件下裂解 (Staros, 1982)。

表面化学和蛋白质固定化

Lim 等人 (2014) 研究了使用二硫代双(琥珀酰基丙酸酯) 在金膜上形成的硫醇单分子层共价固定化蛋白质的效率。他们的研究对于理解生物传感器应用中的表面化学意义至关重要 (Lim 等人,2014)。

受限反应

Schönherr 等人 (2003) 研究了受限环境中涉及 N-羟基琥珀酰亚胺酯基团的反应的动力学和温度依赖性。这项研究提供了对这些基团在受限环境(如自组装单分子层和超薄聚合物薄膜)中的反应机理的见解 (Schönherr 等人,2003)。

合成囊泡通讯系统

Ding 等人 (2019) 使用去硫生物素展示了一种分子信号,以触发囊泡内的催化过程。这项研究对于理解囊泡间通讯在合成生物学领域具有重要意义 (Ding 等人,2019)。

树脂负载标记试剂

Adamczyk 等人 (1999) 制备了树脂负载活性酯,如 N-羟基琥珀酰亚胺树脂,用于与各种半抗原偶联。这一进展对于生化分析中高效且无需纯化的偶联过程非常重要 (Adamczyk 等人,1999)。

链长对水解的影响

Dordi 等人 (2003) 探讨了链长对 N-羟基琥珀酰亚胺酯二硫化物水解的影响。他们的发现对于理解分子结构对自组装单分子层反应性的影响至关重要 (Dordi 等人,2003)。

d-去硫生物素的合成和性质

Cheeseman 和 Pai (1970) 专注于 d-去硫生物素的合成,为其化学性质和合成途径提供了基础性理解 (Cheeseman & Pai, 1970)。

在神经生长因子偶联中的应用

Belcheva 等人 (1999) 使用 N-羟基琥珀酰亚胺酯对小鼠神经生长因子进行化学修饰,突出了其在增强蛋白质稳定性以用于治疗中的应用 (Belcheva 等人,1999)。

蛋白质交联试剂合成

Lomant 和 Fairbanks (1976) 详细介绍了使用 N-羟基琥珀酰亚胺酯合成可裂解蛋白质交联试剂,展示了其在探测生物结构中的应用 (Lomant & Fairbanks, 1976)。

免疫传感应用

Toma 等人 (2019) 探讨了在表面声波 (SAW) 免疫传感器中使用二硫代双(琥珀酰基丙酸酯),展示了其在快速和重复免疫测定中的潜力 (Toma 等人,2019)。

作用机制

安全和危害

When handling Desthiobiotin N-Hydroxysuccinimidyl Ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .

Cellular Effects

Desthiobiotin N-hydroxysuccinimidyl ester influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .

Molecular Mechanism

The molecular mechanism of Desthiobiotin N-hydroxysuccinimidyl ester involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desthiobiotin N-hydroxysuccinimidyl ester can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .

Dosage Effects in Animal Models

The effects of Desthiobiotin N-hydroxysuccinimidyl ester in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .

Metabolic Pathways

Desthiobiotin N-hydroxysuccinimidyl ester is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .

Transport and Distribution

Within cells and tissues, Desthiobiotin N-hydroxysuccinimidyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .

Subcellular Localization

Desthiobiotin N-hydroxysuccinimidyl ester exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSINCVWMDUPSG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)